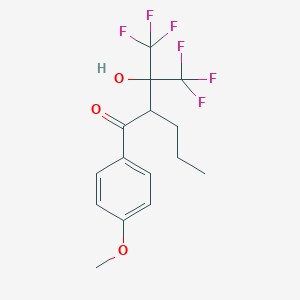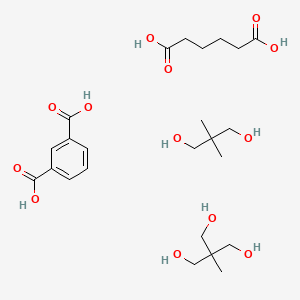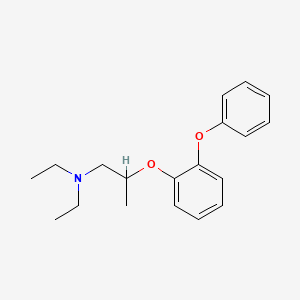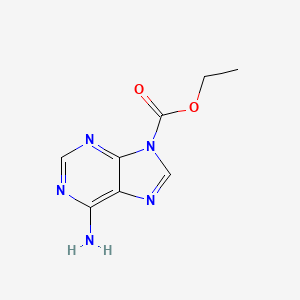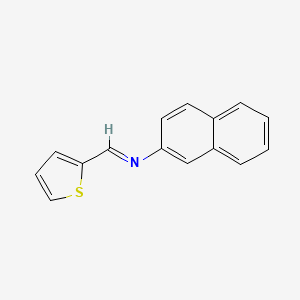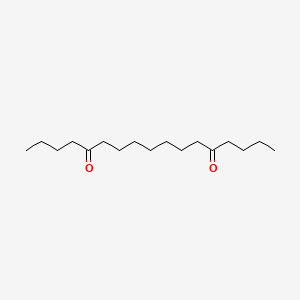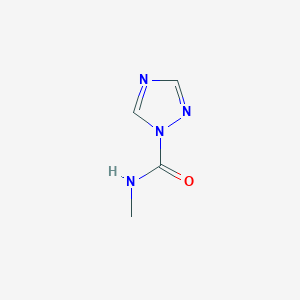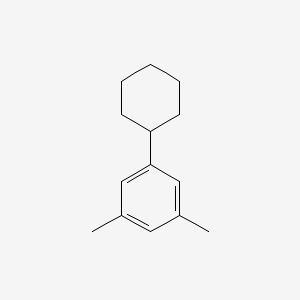
1,5,5-Trichlorohex-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5,5-Trichlorohex-2-ene is an organic compound with the molecular formula C6H9Cl3 It is a chlorinated derivative of hexene, characterized by the presence of three chlorine atoms attached to the carbon chain
Vorbereitungsmethoden
The synthesis of 1,5,5-Trichlorohex-2-ene typically involves the chlorination of hexene. One common method includes the addition of chlorine gas to hex-2-ene under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process. The reaction conditions, including temperature and pressure, are carefully monitored to ensure the selective formation of this compound.
Industrial production methods may involve continuous flow reactors where hex-2-ene and chlorine gas are introduced in a controlled manner to achieve high yields and purity. The use of advanced separation techniques, such as distillation, helps in isolating the desired product from the reaction mixture.
Analyse Chemischer Reaktionen
1,5,5-Trichlorohex-2-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding chlorinated carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions are common, where chlorine atoms are replaced by other nucleophiles like hydroxide ions, amines, or thiols. These reactions typically require specific conditions, such as the presence of a base or an acid catalyst.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield chlorinated carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
1,5,5-Trichlorohex-2-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex chlorinated compounds.
Biology: Research studies may explore its potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: The compound’s derivatives could be investigated for their pharmacological properties, including potential antimicrobial or anticancer activities.
Industry: It finds applications in the production of specialty chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism by which 1,5,5-Trichlorohex-2-ene exerts its effects involves interactions with molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical responses. The exact molecular targets and pathways can vary depending on the context of its application, such as its use in medicinal chemistry or as a chemical reagent.
Vergleich Mit ähnlichen Verbindungen
1,5,5-Trichlorohex-2-ene can be compared with other chlorinated alkenes, such as 1,2-dichloroethene and 1,1,2-trichloroethane. These compounds share similarities in their chlorination patterns but differ in their chemical reactivity and applications. For example, 1,2-dichloroethene is commonly used as a solvent, while 1,1,2-trichloroethane is used in the production of vinyl chloride.
The uniqueness of this compound lies in its specific chlorination pattern, which imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical properties, coupled with its ability to undergo diverse reactions, make it a valuable asset in organic synthesis, medicinal chemistry, and materials science. Further research into its applications and mechanisms of action will continue to uncover new possibilities for this intriguing compound.
Eigenschaften
CAS-Nummer |
34931-19-6 |
|---|---|
Molekularformel |
C6H9Cl3 |
Molekulargewicht |
187.5 g/mol |
IUPAC-Name |
1,5,5-trichlorohex-2-ene |
InChI |
InChI=1S/C6H9Cl3/c1-6(8,9)4-2-3-5-7/h2-3H,4-5H2,1H3 |
InChI-Schlüssel |
BDMQCCQSZVGWEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC=CCCl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


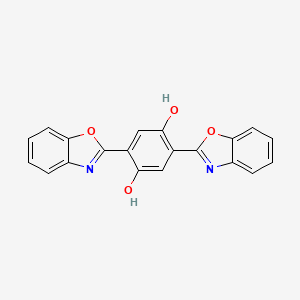
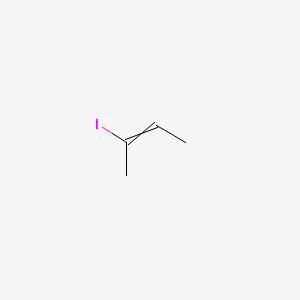
![1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,7-diacetyl-](/img/structure/B14693235.png)
